10-Hydroxy Camptothecin-d5
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Overview
Description
10-Hydroxy Camptothecin-d5 is a deuterated derivative of 10-Hydroxy Camptothecin, a naturally occurring alkaloid known for its potent anticancer properties. This compound is primarily derived from the Chinese tree Camptotheca acuminata and other related species. It is widely recognized for its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy Camptothecin-d5 typically involves the incorporation of deuterium atoms into the 10-Hydroxy Camptothecin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-pressure homogenization and micro-precipitation are employed to produce nanosuspensions of the compound, enhancing its solubility and stability .
Chemical Reactions Analysis
Types of Reactions: 10-Hydroxy Camptothecin-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to ensure optimal reaction efficiency .
Major Products:
Scientific Research Applications
10-Hydroxy Camptothecin-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in cell culture studies to investigate its effects on cellular processes and DNA replication.
Medicine: Explored for its potential as an anticancer agent, particularly in the development of new chemotherapeutic drugs.
Industry: Utilized in the production of pharmaceuticals and as a tool in drug discovery and development
Mechanism of Action
The mechanism of action of 10-Hydroxy Camptothecin-d5 involves its binding to the DNA topoisomerase I-DNA complex, forming a ternary complex that stabilizes the enzyme-DNA interaction. This prevents the re-ligation of DNA strands, leading to DNA damage and ultimately inducing apoptosis in cancer cells. The molecular targets include DNA topoisomerase I and various pathways involved in DNA replication and repair .
Comparison with Similar Compounds
Camptothecin: The parent compound from which 10-Hydroxy Camptothecin-d5 is derived.
Topotecan: A semi-synthetic derivative used in cancer treatment.
Irinotecan: Another semi-synthetic derivative with potent anticancer activity.
9-Aminocamptothecin: A derivative with enhanced water solubility and anticancer properties.
9-Nitrocamptothecin: Known for its improved pharmacokinetic profile .
Uniqueness: this compound is unique due to its deuterated nature, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool in research and drug development, offering insights into the behavior of deuterated compounds and their potential therapeutic applications .
Properties
IUPAC Name |
(19S)-7,19-dihydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1/i1D3,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWSQZCWOQZXHI-CWDCNSFUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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